N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)-4-thiophen-2-ylpiperazine-1-carboxamide
Description
N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)-4-thiophen-2-ylpiperazine-1-carboxamide is a complex organic compound that features a unique combination of structural elements, including an indazole ring, a thiophene ring, and a piperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)-4-thiophen-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5OS/c1-14(2)24-17-12-16(6-5-15(17)13-20-24)21-19(25)23-9-7-22(8-10-23)18-4-3-11-26-18/h3-4,11,13-14,16H,5-10,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIMGFKWRGCKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCC(C2)NC(=O)N3CCN(CC3)C4=CC=CS4)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)-4-thiophen-2-ylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and ketones under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Attachment of the Thiophene Ring: The thiophene ring is usually attached through cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Final Coupling and Functionalization: The final step involves coupling the indazole and piperazine intermediates, followed by functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)-4-thiophen-2-ylpiperazine-1-carboxamide is explored for its potential therapeutic applications. It could be a candidate for drug development targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)-4-thiophen-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-propan-2-yl-4,5,6,7-tetra
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
